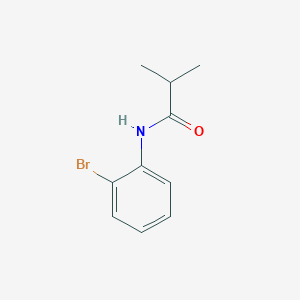
N-(2-bromophenyl)-2-methylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-bromophenyl)-2-methylpropanamide, also known as Bromadol or BDPC, is a synthetic opioid analgesic that was first synthesized by Daniel Lednicer in 1970. It has been found to have a potency that is approximately 10,000 times greater than morphine, making it one of the most potent analgesics known to date.
Wirkmechanismus
N-(2-bromophenyl)-2-methylpropanamide acts on the mu-opioid receptor in the central nervous system, producing analgesic effects. It is believed to have a similar mechanism of action to other opioids, such as morphine, but with a higher potency.
Biochemische Und Physiologische Effekte
N-(2-bromophenyl)-2-methylpropanamide has been found to produce potent analgesic effects in animal models. It has also been shown to have sedative effects, as well as respiratory depression and hypotension at higher doses. Further research is needed to fully understand the biochemical and physiological effects of N-(2-bromophenyl)-2-methylpropanamide.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-(2-bromophenyl)-2-methylpropanamide is its high potency, which allows for lower doses to be used in experiments. However, its potency also presents a challenge in terms of dosing accuracy and potential toxicity. Additionally, due to its high potency and potential for abuse, it may be difficult to obtain for research purposes.
Zukünftige Richtungen
There are several potential future directions for research on N-(2-bromophenyl)-2-methylpropanamide. One area of interest is its potential use in the treatment of chronic pain, particularly in cases where other opioids have been ineffective or have led to addiction. Another area of research could be the development of safer and more effective dosing methods for N-(2-bromophenyl)-2-methylpropanamide. Additionally, further studies are needed to fully understand the biochemical and physiological effects of N-(2-bromophenyl)-2-methylpropanamide, particularly in relation to its potential for addiction and abuse.
Conclusion:
In conclusion, N-(2-bromophenyl)-2-methylpropanamide is a potent synthetic opioid analgesic that has been extensively studied for its potential use in the treatment of chronic pain. Its high potency presents both advantages and limitations for lab experiments, and further research is needed to fully understand its biochemical and physiological effects. There are several potential future directions for research on N-(2-bromophenyl)-2-methylpropanamide, including its use in the treatment of chronic pain and the development of safer dosing methods.
Synthesemethoden
The synthesis of N-(2-bromophenyl)-2-methylpropanamide involves the reaction of 2-bromobenzyl chloride with 2-methylpropanoyl chloride in the presence of a base such as potassium carbonate. The resulting product is then purified through recrystallization to obtain the final product.
Wissenschaftliche Forschungsanwendungen
N-(2-bromophenyl)-2-methylpropanamide has been extensively studied for its analgesic properties, and its potential use in the treatment of chronic pain. It has also been explored as a potential replacement for other opioids due to its high potency and lower risk of addiction.
Eigenschaften
IUPAC Name |
N-(2-bromophenyl)-2-methylpropanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO/c1-7(2)10(13)12-9-6-4-3-5-8(9)11/h3-7H,1-2H3,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKKPRFSGORFQCW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC=CC=C1Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90358305 |
Source


|
| Record name | N-(2-bromophenyl)-2-methylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90358305 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-bromophenyl)-2-methylpropanamide | |
CAS RN |
430458-62-1 |
Source


|
| Record name | N-(2-bromophenyl)-2-methylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90358305 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














